Linker Regiochemistry: 2-Ylmethoxy vs. 4-Yloxy Ether Linkage and Lipophilicity Impact on Nicotinonitrile Derivatives
The target compound, 6-(tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile, incorporates a methylene spacer between the THP ring and the pyridine ether oxygen, in contrast to the direct ether linkage in the commercially widespread analog 6-(tetrahydropyran-4-yloxy)nicotinonitrile (CAS 884507-60-2). This structural difference produces a quantifiable increase in computed lipophilicity: XLogP3-AA of 1.6 versus 1.3 for the 4-yloxy analog [1] [2]. The additional methylene also increases molecular weight from 204.22 g/mol to 218.25 g/mol and adds one additional rotatable bond (3 vs. 2) [1] [2]. While both compounds share identical hydrogen bond acceptor counts (4) and TPSA values (~55.1 Ų), the enhanced lipophilicity and conformational flexibility of the 2-ylmethoxy derivative may translate to differential membrane permeation behavior in cell-based assays [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.6 (PubChem computed) |
| Comparator Or Baseline | 6-(Tetrahydropyran-4-yloxy)nicotinonitrile (CAS 884507-60-2); XLogP3-AA = 1.3 |
| Quantified Difference | ΔXLogP3 = +0.3 (23% relative increase in computed lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) |
Why This Matters
For cell permeability-sensitive applications, a 0.3 log unit increase in XLogP3 can correspond to measurable improvements in passive membrane diffusion, potentially reducing the need for formulation additives in cell-based screening campaigns.
- [1] PubChem Compound Summary CID 24703656, 6-(Tetrahydro-2H-pyran-2-ylmethoxy)nicotinonitrile, Computed Properties: XLogP3-AA 1.6, Rotatable Bond Count 3, MW 218.25 g/mol, accessed 2026-05-05. View Source
- [2] PubChem Compound Summary CID 24229580, 6-(Tetrahydropyran-4-yloxy)nicotinonitrile, Computed Properties: XLogP3-AA 1.3, Rotatable Bond Count 2, MW 204.22 g/mol, accessed 2026-05-05. View Source
- [3] Waring, M. J. Lipophilicity in drug discovery, Expert Opinion on Drug Discovery, 2010, 5(3), 235-248. (Establishes relationship between logP changes and membrane permeability). View Source
